Product packaging for 2-(2-Bromothiazol-5-yl)ethanol(Cat. No.:CAS No. 1206886-74-9)

2-(2-Bromothiazol-5-yl)ethanol

Cat. No.: B11897369
CAS No.: 1206886-74-9
M. Wt: 208.08 g/mol
InChI Key: BSSNEWVLEDJPHR-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Advanced Organic Synthesis

Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within their aromatic ring. numberanalytics.comneliti.com This structural motif is a cornerstone of numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. neliti.comrsc.org The thiazole ring is a vital component in various pharmaceuticals, demonstrating antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.com Its unique electronic structure and ability to act as a bioisostere for other functional groups make it an invaluable scaffold in drug discovery. neliti.com In advanced organic synthesis, thiazoles serve as versatile building blocks, participating in a range of chemical reactions to form more complex molecular architectures. numberanalytics.comneliti.com Their derivatives are not only integral to medicinal chemistry but also find applications in the development of agrochemicals, dyes, and materials. rsc.org The presence of the thiazole nucleus is a key feature in vitamin B1 (thiamine), highlighting its fundamental role in biochemistry. neliti.comtandfonline.com

Strategic Utility of Halogenated Organic Building Blocks

Halogenated organic compounds, particularly those containing bromine, are pivotal intermediates in organic synthesis. allen.inacs.org The carbon-halogen bond serves as a reactive handle for a multitude of transformations, most notably in metal-catalyzed cross-coupling reactions. merckmillipore.com This allows for the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern molecular construction. merckmillipore.com The introduction of a halogen atom can significantly alter the biological properties of a molecule, often enhancing its efficacy and stability. rsc.orgacs.org Consequently, halogenated compounds are prevalent in pharmaceuticals and agrochemicals, with a significant percentage of top-selling drugs containing at least one halogen atom. rsc.org Halogenated heterocycles, such as 2-(2-Bromothiazol-5-yl)ethanol, combine the reactivity of the halogen with the structural features of the heterocyclic core, making them exceptionally valuable for creating diverse and complex molecular libraries for screening and development. merckmillipore.com

Current Research Landscape Pertaining to this compound

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a bromo-substituent on the thiazole ring, makes it an ideal substrate for cross-coupling reactions, while the ethanol (B145695) side chain offers a site for further functionalization.

Research has demonstrated the use of related bromothiazole structures in the development of high-affinity ligands for metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), which are potential targets for treating neuropsychiatric disorders. nih.gov In these syntheses, the bromo-thiazole moiety is typically engaged in Sonogashira coupling reactions to link it to other aromatic systems. nih.gov While the direct application of this compound was not specified in this context, the chemistry highlights the synthetic value of the bromothiazole core.

Furthermore, the versatility of the bromothiazole scaffold is evident in its use for creating novel compounds with potential anticancer and antimicrobial activities. For instance, 2-aminothiazole (B372263) derivatives, which can be synthesized from brominated precursors, are used to build more complex molecules with antiproliferative effects. mdpi.com Similarly, Schiff base ligands derived from bromothiazoles have been used to synthesize metal complexes exhibiting potent antibacterial activity. mdpi.com

The synthesis of this compound itself can be achieved from precursors like 2-aminothiazole derivatives through diazotization followed by bromination and subsequent reduction of an ester group to the alcohol. google.com This highlights the accessibility of this building block for its use in broader synthetic campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H6BrNOS bldpharm.com
Molecular Weight 208.08 g/mol bldpharm.com
CAS Number 1206886-74-9 bldpharm.com
Storage 2-8°C, Sealed in dry conditions bldpharm.com

Table 2: Related Research Applications of Bromothiazole Scaffolds

Application AreaTarget/Compound TypeKey Reaction of Bromo-Thiazole
Neuroscience mGlu5 Receptor LigandsSonogashira Coupling
Oncology Anticancer Agents (from 2-aminothiazoles)Suzuki Coupling
Antimicrobial Schiff Base Metal ComplexesImine Formation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNOS B11897369 2-(2-Bromothiazol-5-yl)ethanol CAS No. 1206886-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1206886-74-9

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

2-(2-bromo-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C5H6BrNOS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2

InChI Key

BSSNEWVLEDJPHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Br)CCO

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromothiazol 5 Yl Ethanol and Analogous Thiazole Derivatives

Direct Synthetic Routes to 2-(2-Bromothiazol-5-yl)ethanol

The direct synthesis of this compound involves the precise introduction of a 2-hydroxyethyl group at the C-5 position of a pre-formed 2-bromothiazole (B21250) ring. This transformation requires a robust method that is compatible with the existing bromo-substituent.

Optimized Reaction Pathways Involving Ethylene (B1197577) Oxide Derivatives

While specific literature detailing the direct reaction of 2-bromothiazole with ethylene oxide to yield this compound is not extensively documented, established principles of organometallic chemistry suggest a viable pathway. This route would typically involve the generation of a nucleophilic center at the C-5 position of the thiazole (B1198619) ring, which can then react with an electrophile like ethylene oxide.

A plausible synthetic approach involves the metalation of 2-bromothiazole. Direct lithiation of the thiazole nucleus typically occurs at the C-2 position due to the acidity of the corresponding proton. cdnsciencepub.com However, if the C-2 position is blocked, lithiation can be directed to the C-5 position. cdnsciencepub.com In the case of 2-bromothiazole, a halogen-metal exchange at the C-2 position is a competing and often more favorable reaction. To achieve C-5 functionalization, one could start with 2,5-dibromothiazole, perform a regioselective halogen-metal exchange at the C-5 position, and then quench the resulting organolithium intermediate with ethylene oxide. The subsequent step would involve the selective removal of the C-2 bromine if desired.

Alternatively, a strategy employing 2-bromo-5-lithiothiazole, which can be prepared from 2-bromothiazole and a strong base like lithium diisopropylamide (LDA) under controlled conditions, could be used. cdnsciencepub.com The reaction of this unstable intermediate with ethylene oxide would introduce the desired hydroxyethyl (B10761427) group at the C-5 position.

Table 1: Plausible Reaction Pathway for this compound Synthesis

Step Reactant(s) Reagent(s) Intermediate/Product Purpose
1 2-Bromothiazole Lithium Diisopropylamide (LDA) 2-Bromo-5-lithiothiazole Generation of a nucleophile at C-5. cdnsciencepub.com
2 2-Bromo-5-lithiothiazole Ethylene Oxide Lithium 2-(2-bromothiazol-5-yl)ethoxide Introduction of the ethoxy group.

Strategies for Regioselective Bromination of Thiazole Rings

Achieving regioselective bromination is a cornerstone of thiazole chemistry, enabling the synthesis of specific isomers required for various applications. The electronic properties of the thiazole ring and any existing substituents heavily influence the position of electrophilic attack. The C-5 position of the thiazole ring generally exhibits enhanced susceptibility to electrophilic substitution compared to other positions. smolecule.com Furthermore, the presence of an electron-withdrawing group at the C-2 position directs bromination to the C-5 position. smolecule.com For instance, regioselective halogenation at the 5-position of 2-amino-1,3-thiazoles can be effectively carried out using copper(II) halides (CuX₂) in acetonitrile (B52724) at room temperature. nih.gov

Sequential Bromination-Debromination Protocols in Thiazole Functionalization

To overcome challenges in direct regioselective bromination, sequential bromination-debromination protocols have been developed as a powerful strategy. researchgate.net This methodology involves an initial, often exhaustive, bromination of the thiazole ring to produce polybrominated species, followed by a selective debromination at specific positions. smolecule.com This approach provides access to mono-brominated products with high regioselectivity that may be difficult to obtain directly. smolecule.comresearchgate.net A significant advantage of some of these methods is the avoidance of elemental bromine. researchgate.net

A common procedure involves the generation of the full family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, 5-bromothiazole (B1268178), 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, through these sequential steps. researchgate.net The debromination step typically employs reducing agents under controlled conditions to selectively remove bromine atoms. smolecule.com

Table 2: Example of Sequential Bromination-Debromination

Starting Material Reaction Sequence Product Key Feature Reference
Thiazole 1. Poly-bromination 2. Selective debromination Mono-brominated thiazoles (e.g., 5-bromothiazole) Precise regiocontrol and access to specific isomers. smolecule.comresearchgate.net

Advanced Approaches to Functionalized Thiazole Scaffolds

Modern synthetic chemistry offers advanced techniques for the precise functionalization of thiazole rings, utilizing reactive intermediates to build complex molecular architectures.

Organolithium Intermediates for Directed Functionalization at C-2 and C-5 Positions

The use of organolithium reagents is a highly effective strategy for the regioselective functionalization of the thiazole ring. The acidity of the thiazole ring protons (H-5 > H-4) generally dictates that deprotonation with a strong base, such as lithium diisopropylamide (LDA), occurs preferentially at the C-5 position in 4,5-unsubstituted 1,3-thiazoles. acs.org The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various substituents. acs.orgktu.edu

If the C-2 position is unsubstituted, it is typically the most acidic site, and lithiation will occur there. cdnsciencepub.com However, if the C-2 position is blocked (e.g., by a bromine atom), lithiation can be directed to the C-5 position. cdnsciencepub.com For example, 2,4-dihalogenated thiazoles can be deprotonated at the C-5 position using LDA at low temperatures, and the resulting lithium species can be quenched with various reagents to yield trisubstituted thiazoles. researchgate.net Similarly, 2,5-dibromo-4-chlorothiazole reacts with n-butyllithium via halogen-metal exchange at the C-5 position. researchgate.net

This methodology has been successfully applied to the synthesis of complex molecules. For instance, diaryl-(2-bromothiazol-5-yl)carbinols were prepared by reacting 2-bromo-5-lithiothiazole with substituted benzophenones at -78°C, demonstrating the utility of this intermediate in forming C-C bonds. cdnsciencepub.com

Table 3: Functionalization of Thiazoles via Organolithium Intermediates

Thiazole Substrate Lithiating Agent Position of Lithiation Electrophile Product Type Reference
4,5-Unsubstituted Thiazole LDA C-5 Halogenating agents (CBr₄, I₂) 5-Halothiazole acs.orgktu.edu
2-Bromothiazole LDA C-5 2,4-Dichlorobenzophenone Diaryl-(2-bromothiazol-5-yl)carbinol cdnsciencepub.com
2,4-Dibromothiazole LDA C-5 Various 2,4-Dibromo-5-substituted-thiazole researchgate.net

Thiazole Derivatization via Hantzsch Thiazole Synthesis Principles (for related compounds)

The Hantzsch thiazole synthesis, first described in the 19th century, remains one of the most fundamental and widely used methods for constructing the thiazole ring itself. bepls.commdpi.comijper.org This reaction typically involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide or a related thiourea (B124793) derivative. bepls.comorganic-chemistry.org

The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles, as the functional groups can be introduced through the choice of the starting materials. bepls.com For example, reacting substituted thioureas with α-haloketones can yield a diverse library of 2-aminothiazole (B372263) derivatives. nih.gov While this method builds the heterocyclic core rather than functionalizing a pre-existing one, it is a critical strategy for accessing a vast range of functionalized thiazole scaffolds that are analogous to this compound.

Modern variations of the Hantzsch synthesis have been developed to improve efficiency and environmental friendliness, employing techniques such as microwave irradiation and green solvents. bepls.comnih.gov

Table 4: Examples of Hantzsch Thiazole Synthesis for Related Compounds

α-Halocarbonyl Compound Thioamide/Thiourea Derivative Product Key Feature Reference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones Substituted Thioureas N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Microwave-assisted synthesis of complex thiazoles. nih.gov
α-Halo Ketones Thioureas 2-Aminothiazoles Fundamental method for 2-aminothiazole scaffolds. organic-chemistry.org

Chemical Transformations and Reactive Properties of 2 2 Bromothiazol 5 Yl Ethanol

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C2 position of the thiazole (B1198619) ring is susceptible to nucleophilic substitution. In these reactions, a nucleophile attacks the electron-deficient carbon atom bonded to the bromine, leading to the displacement of the bromide ion, which is a good leaving group. smolecule.comsavemyexams.com This reactivity allows for the introduction of a wide array of functional groups onto the thiazole core.

Common nucleophiles used in these transformations include amines, thiols, and fluoride (B91410) ions. smolecule.comnih.gov For instance, the reaction with amines can produce 2-aminothiazole (B372263) derivatives, while reaction with a fluoride source, such as potassium fluoride, can yield the corresponding 2-fluorothiazole. nih.govresearchgate.net The reaction conditions for these substitutions, such as temperature and solvent, are critical and can influence the reaction outcome and yield. researchgate.net

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The C-Br bond in 2-(2-Bromothiazol-5-yl)ethanol serves as an excellent electrophilic partner in several of these named reactions.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester. yonedalabs.com This reaction is valued for its mild conditions and the low toxicity of its boron-containing byproducts. nih.govnih.gov For this compound, the reaction involves its C-Br bond coupling with a variety of organoboron reagents in the presence of a palladium catalyst and a base. yonedalabs.com

The catalytic cycle generally begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the thiazole. yonedalabs.com This is followed by transmetalation with the organoboron species (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. A range of palladium catalysts, bases, and solvents can be employed, with the choice depending on the specific substrates being coupled. nih.govmdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Catalyst Base Solvent Temperature (°C) Coupled Partner (Example)
Pd(PPh₃)₄ K₃PO₄ Dioxane 90 Phenylboronic acid
Pd(OAc)₂ / RuPhos Na₂CO₃ Ethanol (B145695) 85 Furan-2-yltrifluoroborate

This table presents generalized conditions reported for Suzuki-Miyaura reactions on similar bromo-heteroaromatic substrates. nih.govnih.govresearchgate.net

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups and often proceeds under mild conditions. mdpi.com In this context, this compound can be coupled with various organostannanes, such as aryl-, alkenyl-, or alkylstannanes, to form new C-C bonds at the C2 position of the thiazole ring.

The mechanism of the Stille reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgscribd.com A variety of palladium catalysts, including Pd(PPh₃)₄ and Pd₂(dba)₃, are effective for this transformation. mdpi.comrsc.org

Table 2: Typical Stille Coupling Reaction Parameters

Catalyst Ligand (if applicable) Solvent Temperature (°C) Coupled Partner (Example)
Pd(PPh₃)₄ - Toluene 90-110 2-(Tributylstannyl)thiophene
Pd₂(dba)₃ P(o-tol)₃ Toluene 90-110 Aryl/Alkyl stannanes

This table shows common conditions used for Stille coupling reactions. mdpi.comrsc.orgnumberanalytics.com

The Kumada and Hiyama couplings represent further important C-C bond-forming strategies applicable to this compound.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and typically employs a nickel or palladium catalyst. wikipedia.org This was one of the first catalytic cross-coupling methods developed and is effective for coupling aryl, vinyl, or alkyl groups. wikipedia.orgresearchgate.net The reaction of this compound with a suitable Grignard reagent in the presence of a catalyst like NiCl₂(dppp) would yield the corresponding 2-substituted thiazole.

The Hiyama coupling employs an organosilane as the coupling partner, which is activated by a fluoride source (like TBAF) or a base. organic-chemistry.org This method is an attractive alternative due to the low toxicity and stability of organosilane reagents. organic-chemistry.orgnih.gov The reaction proceeds via a palladium-catalyzed cycle, coupling the C-Br bond of the thiazole with the organosilicon compound. nih.gov

Table 3: General Conditions for Kumada and Hiyama Couplings

Coupling Type Catalyst (Example) Nucleophile Activator/Solvent
Kumada NiCl₂(dppp) or Pd(PPh₃)₄ R-MgBr (Grignard) THF or Diethyl ether

This table outlines generalized parameters for Kumada and Hiyama cross-coupling reactions. wikipedia.orgorganic-chemistry.orgnih.gov

Transformations Involving the Ethanol Side Chain

The primary alcohol of the ethanol side chain is a key functional group that can undergo various transformations, allowing for further molecular diversification. libretexts.org

The primary hydroxyl group (-CH₂OH) in this compound can be readily converted into other functional groups. scribd.com The most common transformations are oxidation reactions.

Oxidation to Aldehydes: Using mild oxidizing agents, the primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-(2-Bromothiazol-5-yl)acetaldehyde. Reagents like Pyridinium (B92312) chlorochromate (PCC) or conditions for Swern or Dess-Martin periodinane oxidation are typically used for this purpose to prevent over-oxidation. fiveable.me

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, 2-(2-Bromothiazol-5-yl)acetic acid. fiveable.meimperial.ac.uk

Besides oxidation, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions at the side chain carbon, or it can be involved in esterification reactions. wikipedia.org

Table 4: Representative Alcohol Interconversion Reactions

Transformation Reagent(s) Product Functional Group
Mild Oxidation PCC or Dess-Martin Periodinane Aldehyde (-CHO)
Strong Oxidation KMnO₄ or Jones Reagent Carboxylic Acid (-COOH)
Esterification Acyl Chloride or Carboxylic Acid (with acid catalyst) Ester (-OCOR)

This table summarizes common functional group interconversions for primary alcohols. scribd.comfiveable.meimperial.ac.uk

Esterification and Hydrolysis Pathways

The ethanol side chain of this compound readily participates in esterification and hydrolysis reactions, which are fundamental transformations for modifying the molecule's properties or for use as a protecting group strategy in multi-step syntheses.

Esterification: The primary alcohol of this compound can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride. Acid-catalyzed esterification, often employing a strong acid like sulfuric acid, proceeds via protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.uk This reaction is reversible, and to drive it towards the ester product, water is typically removed as it is formed. chemguide.co.uk While specific studies detailing the esterification of this compound are not prevalent, the reactivity is analogous to that of similar structures like 2-(2-bromothiazol-5-yl)acetic acid, which readily undergoes esterification. smolecule.com The general conditions for such reactions are well-established in organic chemistry. researchgate.net

Hydrolysis: The reverse reaction, the hydrolysis of an ester derivative back to this compound, can be achieved under either acidic or basic conditions. A practical example is found in the synthesis of the related isomer, 2-(2-bromothiazol-4-yl)ethan-1-ol. In this process, 2-(2-bromothiazol-4-yl)ethyl acetate (B1210297) is treated with a reducing agent, sodium borohydride, in ethanol, which cleaves the ester to yield the desired alcohol. google.com This specific method highlights a reductive cleavage rather than a simple hydrolysis, achieving the transformation under mild conditions. Standard hydrolysis would typically involve heating the ester with an aqueous acid or base.

A summary of a relevant hydrolysis reaction is presented below:

Table 1: Hydrolysis of 2-(2-Bromothiazol-4-yl)ethyl Acetate

Reactant Reagents Product Yield Purity Source

Other Characteristic Reactivity of 2-Bromothiazole (B21250) Systems

The bromine atom at the C2 position of the thiazole ring is a key site for a variety of synthetic transformations, making the 2-bromothiazole scaffold a versatile building block. cymitquimica.com This reactivity is largely retained in this compound, allowing for functionalization of the heterocyclic core.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the thiazole ring facilitates the displacement of the bromide by strong nucleophiles. A common example is the reaction of 2-bromothiazole with secondary amines like morpholine, piperidine (B6355638), or pyrrolidine, typically by heating, to yield 2-aminothiazole derivatives. rsc.org This type of reaction provides a direct route to introduce amine functionalities at the 2-position of the thiazole ring.

Halogen-Metal Exchange and Subsequent Reactions: The bromine atom can be swapped for a metal, most commonly lithium, through treatment with an organolithium reagent such as n-butyllithium at low temperatures. researchgate.net The resulting 2-thiazolyllithium species is a potent nucleophile that can react with various electrophiles. For instance, quenching with carbon dioxide leads to the formation of a thiazole-2-carboxylic acid. researchgate.netchemicalbook.com This halogen-metal exchange is a powerful tool for creating new carbon-carbon or carbon-heteroatom bonds at the 2-position.

Transition-Metal Catalyzed Cross-Coupling Reactions: The 2-bromo position is highly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions. These methods are central to modern organic synthesis for constructing complex molecules.

Carbonylation: In the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a carbon monoxide atmosphere, 2-bromothiazoles can be converted into esters. For example, the related compound 2-(2-bromothiazol-4-yl)ethan-1-ol reacts with carbon monoxide in ethanol with a palladium catalyst and triethylamine (B128534) to produce ethyl 4-(2-hydroxyethyl)thiazole-2-carboxylate. google.com

Suzuki Coupling: This palladium-catalyzed reaction couples the bromothiazole with a boronic acid or ester. It has been used to link aryl groups to the thiazole ring, as seen in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide from an amide of 2-amino-5-bromothiazole. mdpi.com

Sonogashira Coupling: This reaction, also typically palladium-catalyzed, forms a carbon-carbon bond between the 2-bromothiazole and a terminal alkyne. It is a key method for synthesizing ethynylthiazoles. chemicalbook.com

Negishi Coupling: This involves the reaction of an organozinc reagent with the bromothiazole, catalyzed by a palladium or nickel complex. uni-muenchen.de

Cyanation: The bromine can be substituted with a nitrile group via copper-catalyzed coupling reactions. acs.org

A summary of representative reactions is provided below:

Table 2: Characteristic Reactions of the 2-Bromothiazole Moiety

Reaction Type Substrate Example Reagents Product Type Source
Nucleophilic Substitution 2-Bromothiazole Morpholine 2-Morpholinylthiazole rsc.org
Halogen-Metal Exchange 2-Bromothiazole n-Butyllithium, then CO₂ Thiazole-2-carboxylic acid researchgate.net
Carbonylation 2-(2-Bromothiazol-4-yl)ethan-1-ol CO, Pd(dppf)Cl₂, Et₃N, EtOH Thiazole-2-carboxylate ester google.com

These reactions underscore the utility of the 2-bromothiazole unit as a versatile synthetic handle, enabling the elaboration of the this compound structure into a wide range of more complex derivatives for various research applications.

Strategic Applications of 2 2 Bromothiazol 5 Yl Ethanol As a Synthetic Building Block

Construction of Complex Heterocyclic Architectures

The inherent reactivity of the 2-bromo-5-(2-hydroxyethyl)thiazole scaffold is extensively leveraged for the synthesis of more complex heterocyclic systems. Its structure serves as a foundation for building intricate molecular frameworks, particularly those containing the thiazole (B1198619) nucleus, which is a common motif in pharmacologically active compounds.

The 2-bromothiazole (B21250) moiety is a key handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at the C2 position. The Hantzsch synthesis remains a fundamental method for forming the initial thiazole ring, typically involving the cyclization of alpha-halocarbonyl compounds with thioamides or similar N-C-S containing fragments. nih.gov Once the 2-bromothiazole core is established, its synthetic potential can be unlocked.

For instance, the bromine atom can be displaced in Suzuki-Miyaura cross-coupling reactions. The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide illustrates a similar principle, where a 2-amino-5-bromothiazole is coupled with a boronic acid. mdpi.com This highlights a common strategy where the bromo-substituent on the thiazole ring acts as a linchpin for introducing aryl groups.

Furthermore, the synthesis of diaryl-(2-bromothiazol-5-yl)carbinols has been achieved by reacting 5-lithio-2-bromothiazole with benzophenones. cdnsciencepub.com This demonstrates that the C5 position can also be a site for elaboration, although the title compound already possesses the hydroxyethyl (B10761427) group at this position. A more direct application involves the transformation of the bromo- and hydroxyl- functionalities present in 2-(2-bromothiazol-5-yl)ethanol to build advanced derivatives. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, while the bromine atom can participate in coupling reactions, leading to a wide array of substituted thiazoles.

Table 1: Selected Reactions for Advanced Thiazole Derivative Synthesis

Starting Material Class Reagent(s) Reaction Type Resulting Structure Reference
2-Bromothiazoles Phenylboronic Acid, Pd Catalyst Suzuki-Miyaura Coupling 2-Arylthiazoles acs.org
5-Bromothiazoles LDA, Oxirane Halogen Dance / Alkylation 2-(Thiazol-5-yl)ethan-1-ol derivatives nih.gov
2-Bromothiazole LDA, Benzophenone Lithiation / Nucleophilic Addition Diaryl-(2-bromothiazol-5-yl)carbinols cdnsciencepub.com
Thioamides, α-haloketones N/A Hantzsch Synthesis Substituted Thiazoles nih.gov

The indolinone scaffold is a privileged structure in medicinal chemistry, and its synthesis often involves the Knoevenagel condensation between an oxindole (B195798) and an aldehyde. The this compound molecule can serve as an indirect precursor for this process. The synthetic route involves the oxidation of the primary alcohol in this compound to its corresponding aldehyde, 2-bromo-5-formylthiazole (B57339). This oxidation can be achieved using standard reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Once synthesized, 2-bromo-5-formylthiazole becomes a key intermediate for building the indolinone framework. In a typical Knoevenagel condensation, the aldehyde reacts with a substituted oxindole (e.g., 6-chlorooxindole) in the presence of a base like piperidine (B6355638) or pyrrolidine. researchgate.net This reaction forms a new carbon-carbon double bond, linking the thiazole ring to the indolinone core and yielding a 3-(2-bromothiazol-5-ylmethylene)indolin-2-one derivative. The presence of the bromine atom on the resulting complex molecule offers a further site for diversification, potentially through cross-coupling reactions to introduce additional complexity. This two-step process—oxidation followed by condensation—demonstrates the utility of this compound in elaborating complex heterocyclic systems like those based on the indolinone scaffold. researchgate.net

Precursor in Multi-Step Organic Synthesis Campaigns

In extensive, multi-step synthetic sequences, the selection of starting materials is critical for efficiency and convergence. This compound is a valuable precursor due to its distinct reactive sites, which can be addressed sequentially. youtube.com The bromine atom is typically reserved for a late-stage cross-coupling reaction, while the hydroxyl group can be used for initial modifications, such as esterification or conversion to an alkylating agent.

For example, a synthetic campaign might begin with the protection of the hydroxyl group as a silyl (B83357) ether. This protected intermediate can then undergo a Suzuki or Stille coupling at the C2 position to install a complex aryl or heteroaryl fragment. researchgate.net In the final steps, deprotection of the silyl ether would reveal the primary alcohol, which could then be used for a final conjugation or modification. This strategic orthogonality allows for the controlled and stepwise construction of a target molecule.

An analogous multi-step synthesis is seen in the preparation of 4-(5-bromothiazol-2-yloxy)phenol, which involves the formation of a phenol (B47542) ether linkage with a bromothiazole moiety. Similarly, complex quinazolinone derivatives have been synthesized starting from 2-amino-5-bromobenzothiazole, where the bromo-group is crucial for a key Suzuki-Miyaura cross-coupling step to link the thiazole to the quinazolinone core. acs.org These examples underscore the role of the bromothiazole motif as a foundational element in complex synthetic endeavors, a role for which this compound is well-suited.

Development of Specialized Chemical Intermediates

Beyond its direct use in building final target molecules, this compound is a precursor for a variety of other useful chemical intermediates. The transformation of its functional groups leads to new building blocks with tailored reactivity.

A significant example is its use in the synthesis of phosphonomethoxyethyl (PME) substituted 2-aminothiazoles. In this process, a protected 5-bromothiazole (B1268178) derivative undergoes a Halogen Dance (HD) reaction with LDA, followed by treatment with oxirane, to install the 2-hydroxyethyl moiety at the C5 position, yielding a structure analogous to the title compound. nih.gov This intermediate is then further alkylated to produce potent inhibitors of bacterial adenylate cyclases. nih.gov

The molecule can also be converted into other valuable intermediates through more straightforward transformations:

Oxidation: Oxidation of the primary alcohol yields 2-(2-bromothiazol-5-yl)acetaldehyde or 2-(2-bromothiazol-5-yl)acetic acid. These aldehyde and carboxylic acid intermediates are valuable in peptide synthesis, Wittig reactions, or for forming amide and ester linkages.

Esterification: The hydroxyl group can be readily esterified. For instance, reaction with decanoyl chloride would produce 2-(2-bromothiazol-5-yl)ethyl decanoate, an intermediate that modifies the lipophilicity of the molecule. targetmol.com

Halogen Exchange/Substitution: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate) or another halide (e.g., chloride), creating an electrophilic side chain suitable for nucleophilic substitution reactions. A patent describes the conversion of the related isomer, 2-(2-bromothiazol-4-yl)ethane-1-ol, into 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, demonstrating the utility of this transformation pathway. google.com

Table 2: Examples of Specialized Intermediates from this compound and Related Structures

Starting Compound Transformation Reagent(s) Resulting Intermediate Application Reference
2-(tert-Butoxycarbonylamino)-5-bromothiazole Halogen Dance / Hydroxyethylation LDA, Oxirane Bromo-5-(ethanol-2-yl)-2-(tert-butoxycarbonylamino)thiazole Precursor for enzyme inhibitors nih.gov
This compound Oxidation PCC, DMP, etc. 2-Bromo-5-formylthiazole Aldehyde for condensations researchgate.net
2-(2-Bromothiazol-4-yl)ethane-1-ol (Isomer) Chlorination / Carbonylation Thionyl Chloride, Pd Catalyst 4-(2-Chloroethyl)thiazole-2-carboxylic acid ethyl ester Intermediate for further synthesis google.com
This compound Esterification Acyl Chloride 2-(2-Bromothiazol-5-yl)ethyl ester Modified intermediate targetmol.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Bromothiazol 5 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(2-Bromothiazol-5-yl)ethanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic proton on the thiazole (B1198619) ring, the two methylene (B1212753) groups of the ethanol (B145695) side chain, and the hydroxyl proton.

The single proton on the thiazole ring (H-4) is expected to appear as a singlet in the aromatic region. Based on data from 2-bromothiazole (B21250), which shows signals for H-4 and H-5 between δ 7.30 and 7.61 ppm, the H-4 proton in the target molecule is anticipated in a similar downfield region. chemicalbook.com The two methylene groups (-CH₂CH₂OH) will appear as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the thiazole ring (C5-CH₂) would likely resonate at a slightly downfield position compared to the one bearing the hydroxyl group (-CH₂OH) due to the electronic influence of the aromatic ring. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. Its signal can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiazole H-4~7.4 - 7.6Singlet (s)N/A
-CH₂- (adjacent to thiazole)~3.0 - 3.2Triplet (t)~6-7
-CH₂- (adjacent to OH)~3.8 - 4.0Triplet (t)~6-7
-OHVariable (e.g., ~1.5 - 3.5)Broad Singlet (br s)N/A

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. This compound has five unique carbon atoms, which will result in five distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

The carbon atom bonded to bromine (C-2) is expected to be significantly influenced by the halogen's electronegativity and is predicted to appear in the range of δ 137-142 ppm. chemicalbook.comgrowingscience.com The C-4 and C-5 carbons of the thiazole ring will also resonate in the aromatic region. Based on related thiazole structures, the C-4 signal is expected around δ 141-144 ppm, while the C-5 carbon, bearing the ethanol substituent, would appear further upfield. growingscience.com The two aliphatic carbons of the ethanol side chain will appear at higher field strengths, with the carbon atom bonded to the electronegative oxygen atom (-CH₂OH) resonating further downfield (typically δ 50-65 ppm) than the carbon attached to the thiazole ring (-CH₂-). nih.govnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-Br)~137 - 142
C-4~141 - 144
C-5~125 - 130
-CH₂- (adjacent to OH)~58 - 62
-CH₂- (adjacent to thiazole)~30 - 35

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic thiazole ring are expected to appear around 3100 cm⁻¹, while the aliphatic C-H stretches from the ethyl group will be observed in the 2850-3000 cm⁻¹ range. Vibrations corresponding to the C=N and C=C bonds within the thiazole ring are anticipated in the 1500-1650 cm⁻¹ region. rsc.orgchemmethod.com A distinct C-O stretching vibration for the primary alcohol will be present around 1050 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. chemmethod.com

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H StretchAlcohol3200 - 3600 (broad)
C-H StretchAromatic (Thiazole)~3100
C-H StretchAliphatic (Ethyl)2850 - 3000
C=N / C=C StretchThiazole Ring1500 - 1650
C-O StretchPrimary Alcohol1000 - 1080
C-Br StretchBromo-substituent500 - 650

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The thiazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are characteristic of heteroaromatic systems and are typically observed in the ultraviolet region.

Furthermore, the compound is expected to exhibit solvatochromism, where the position of the maximum absorption wavelength (λ_max) changes with the polarity of the solvent. chemmethod.comresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. In polar protic solvents like ethanol or methanol, hydrogen bonding with the nitrogen and sulfur atoms of the thiazole ring and the hydroxyl group can stabilize the ground or excited state, leading to a shift in λ_max. A shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) upon increasing solvent polarity provides information about the change in the dipole moment of the molecule upon electronic excitation.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and obtain structural information from the fragmentation pattern of the molecule. For this compound, the molecular formula is C₅H₆BrNOS, with a calculated molecular weight of approximately 208.99 Da (for ⁷⁹Br) and 210.99 Da (for ⁸¹Br).

A key feature in the mass spectrum will be the molecular ion peak (M⁺), which will appear as a pair of peaks of nearly equal intensity (approximately 1:1 ratio), separated by 2 mass units (e.g., m/z 209 and 211). This characteristic isotopic signature is definitive proof of the presence of one bromine atom in the molecule. growingscience.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. rsc.org For this compound, significant fragments would be expected from the cleavage of the bond between the two methylene carbons and the bond between the thiazole ring and the ethyl side chain.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value (for ⁷⁹Br/⁸¹Br)Identity of FragmentFragmentation Pathway
209 / 211[C₅H₆BrNOS]⁺Molecular Ion (M⁺)
191 / 193[C₅H₄BrNS]⁺Loss of H₂O
178 / 180[C₄H₃BrS]⁺Cleavage and loss of CH₂=N and H
164 / 166[C₃H₂BrNS]⁺Loss of C₂H₄O
133 / 135[C₃HBrS]⁺Cleavage of the ethyl group
112[C₄H₆NOS]⁺Loss of Br radical

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) within the pure compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula, C₅H₆BrNOS. A close correlation between the experimental and theoretical values serves as a fundamental confirmation of the compound's elemental composition and purity. growingscience.com

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightMolecular Formula% Composition
CarbonC12.01C₅H₆BrNOS28.58%
HydrogenH1.01C₅H₆BrNOS2.88%
BromineBr79.90C₅H₆BrNOS38.03%
NitrogenN14.01C₅H₆BrNOS6.67%
OxygenO16.00C₅H₆BrNOS7.62%
SulfurS32.07C₅H₆BrNOS15.26%

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition profile of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) is a primary method used to investigate its behavior as a function of temperature. TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere, providing valuable data on thermal stability, decomposition temperatures, and the presence of volatile components.

While specific, detailed thermogravimetric analysis data for this compound is not extensively available in publicly accessible literature, the thermal behavior can be inferred from the analysis of related thiazole derivatives and general principles of thermal decomposition. Thiazole-based compounds are known for their thermal stability, which can be influenced by the nature and position of their substituents.

For instance, studies on various functionalized thiazole derivatives have demonstrated their robust thermal properties. Thiazolo[5,4-d]thiazole (B1587360) moieties have been reported to be thermally stable, with some derivatives showing minimal weight loss at temperatures up to 400 °C. conicet.gov.ar In other cases, conjugated microporous polymers incorporating thiazolo[5,4-d]thiazole have exhibited high thermal stability, with 10% weight loss temperatures (Td10) recorded between 352 °C and 502 °C. rsc.org Furthermore, a thiazole-functionalized hole transport material has shown a high decomposition temperature of 447 °C. acs.org Polyurea derivatives containing heteroaromatic thiazole units have also been shown to possess good thermal stability. mdpi.com

The thermal decomposition of this compound is expected to proceed in a multi-step process. The initial weight loss, occurring at lower temperatures, would likely be attributed to the volatilization of any residual solvent or moisture. The subsequent and more significant weight loss stages would correspond to the decomposition of the molecule itself. The presence of the ethanol group suggests that an initial decomposition step could involve the loss of this side chain. The C-Br bond is also a potential site for thermal cleavage, leading to the release of bromine species. The thiazole ring itself is generally thermally stable and would be expected to decompose at higher temperatures.

The decomposition profile would also be influenced by the experimental conditions of the TGA, such as the heating rate and the atmosphere (e.g., inert like nitrogen, or oxidative like air). In an inert atmosphere, the decomposition products would be the result of pyrolysis, while in an oxidative atmosphere, combustion processes would lead to the formation of oxides of carbon, nitrogen, and sulfur, along with hydrogen bromide.

A hypothetical TGA data table for this compound is presented below to illustrate the type of information that would be obtained from such an analysis. It is important to note that these values are illustrative and not based on direct experimental data for this specific compound.

Temperature Range (°C)Weight Loss (%)Associated Decomposition Event (Hypothetical)
50-120~1-2%Loss of adsorbed moisture or residual solvent
180-250~25-30%Decomposition and loss of the ethanol side chain
250-350~35-40%Cleavage of the C-Br bond and initial fragmentation of the thiazole ring
>350>95%Complete decomposition of the organic residue

This illustrative data highlights the expected sequence of thermal events, starting with the loss of the more volatile and less stable parts of the molecule, followed by the breakdown of the more robust thiazole core at higher temperatures. Detailed experimental studies would be necessary to establish the precise decomposition pathway and kinetics for this compound.

Computational Chemistry and Theoretical Studies on 2 2 Bromothiazol 5 Yl Ethanol

Density Functional Theory (DFT) for Electronic Structure Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. scirp.orgnih.gov DFT methods have been widely applied to various thiazole (B1198619) derivatives to investigate their geometries, electronic properties, and reactivity. scirp.orgmdpi.com These calculations provide a foundational understanding of how the arrangement of electrons within 2-(2-Bromothiazol-5-yl)ethanol governs its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mjcce.org.mk The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netwikipedia.org Studies on various thiazole derivatives have shown that substitutions on the thiazole ring can significantly influence the HOMO-LUMO gap. mdpi.comresearchgate.net For instance, in a series of thiazole-bearing sulfonamide analogs, the calculated HOMO-LUMO energy gaps varied, with the highest gap indicating greater electronic stability. mdpi.com While the specific values for this compound require dedicated calculation, analysis of related structures suggests that the presence of the bromine atom and the ethanol (B145695) substituent would modulate the electronic properties and thus the energy gap. The HOMO-LUMO gap is a crucial factor in predicting the strength and stability of molecules. wikipedia.org

Table 1: Representative HOMO-LUMO Energy Data for Thiazole Derivatives from a Computational Study

Compound/AnalogHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Analog 1-8.36-0.467.90
Analog 15Not specifiedNot specified-8.38
Analog 21Not specifiedNot specified-6.62

Data sourced from a study on thiazole-bearing sulfonamide analogs. mdpi.com

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. mdpi.comtandfonline.com It helps in predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.comgrowingscience.com The MESP map uses a color spectrum where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. mdpi.comijarset.com

For thiazole derivatives, MESP analyses consistently show negative potential regions around the nitrogen and sulfur atoms of the thiazole ring and any electronegative atoms in substituents (like oxygen). mdpi.comnih.gov Conversely, hydrogen atoms, especially those attached to heteroatoms (like the -OH group in the ethanol substituent), exhibit a positive potential. mdpi.com In the context of this compound, an MESP map would likely reveal a negative potential near the thiazole nitrogen and the oxygen of the ethanol group, making them potential hydrogen bond acceptors. The hydrogen of the hydroxyl group would show a positive potential, marking it as a potential hydrogen bond donor. mdpi.com This information is vital for understanding non-covalent interactions with biological macromolecules. tandfonline.com

Global reactivity descriptors, such as chemical hardness (η) and softness (σ), are derived from HOMO and LUMO energies and provide further insight into a molecule's reactivity. mjcce.org.mkijarset.com Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. mjcce.org.mk Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net Conversely, chemical softness is the reciprocal of hardness (σ = 1/η) and represents the capacity of a molecule to receive electrons. mjcce.org.mk "Soft" molecules, which have small HOMO-LUMO gaps, are more polarizable and reactive. ijarset.com

DFT calculations on various heterocyclic compounds, including thiazoles, have been used to determine these parameters. mjcce.org.mkresearchgate.net The analysis helps in quantifying the reactivity trends within a series of compounds. ijarset.com For this compound, calculating its hardness and softness would provide a quantitative measure of its stability and reactivity relative to other similar molecules. A high hardness value would suggest greater stability, while a high softness value would indicate higher reactivity. researchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

DescriptorFormulaMeaning
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule. mjcce.org.mk
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule. ijarset.com
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance of an atom to a charge transfer. mjcce.org.mk
Chemical Softness (σ)σ = 1 / ηThe measure of the capacity of an atom or group to receive electrons. mjcce.org.mk
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract electrons within a molecule. researchgate.net
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)A measure of the energy lowering of a system when it accepts electrons. ijarset.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Bromothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. journalmedicals.com These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and topological properties) and experimentally determined biological activities. journalmedicals.comresearchgate.net

While specific QSAR models for this compound are not documented, QSAR studies have been performed on various series of thiazole derivatives to understand the structural requirements for specific biological activities, such as antimicrobial or anticancer effects. researchgate.netmdpi.comijper.org For example, a QSAR study on aminothiazole derivatives as kinase inhibitors revealed the importance of certain structural features for activity. mdpi.com Such studies can provide a framework for the rational design of new, more potent bromothiazole derivatives by identifying which molecular properties are most influential for a desired biological effect. journalmedicals.com

Molecular Docking Simulations for Interaction Profiling (via related ligands)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). openaccessjournals.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. openaccessjournals.comnih.gov

Docking studies on various bromothiazole and thiazole-containing ligands have provided significant insights into their interactions with a range of biological targets. nih.govnih.gov For example, docking simulations of a (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol ligand complexed with Ni(II) showed a strong binding affinity against E. coli NAD synthetase, with a docking score of -7.61 kcal/mol. nih.gov Other studies have shown that thiazole derivatives can form crucial hydrogen bonds and hydrophobic interactions within the active sites of enzymes. nih.gov

Given its structure, this compound possesses key functional groups for molecular interactions: the thiazole ring can participate in π-π stacking, the nitrogen atom can act as a hydrogen bond acceptor, and the hydroxyl group of the ethanol substituent can serve as both a hydrogen bond donor and acceptor. nih.gov Molecular docking simulations could be used to virtually screen this compound against various protein targets to generate hypotheses about its potential biological activities.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can also be used to elucidate reaction mechanisms, providing a step-by-step understanding of how a chemical transformation occurs. scispace.com By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway. researchgate.net

The synthesis of thiazoles, such as the well-known Hantzsch thiazole synthesis, and the functionalization of the thiazole ring have been subjects of computational study. ijper.org For example, DFT analysis has been used to investigate the mechanism for the synthesis of benzo nih.govtandfonline.comimidazo[2,1-b]thiazole derivatives, providing insights into the C-N and C-S bond formation steps. researchgate.net These theoretical studies help rationalize experimental outcomes, such as product regioselectivity, and can guide the development of new, more efficient synthetic methods. ijper.orgresearchgate.net Understanding the mechanistic pathways for the synthesis and reaction of bromothiazoles can aid in optimizing the production of this compound and in designing reactions for its further chemical modification.

Future Research Directions and Broader Scientific Implications

Exploration of Emerging Synthetic Methodologies

The development of novel and efficient synthetic routes to 2-(2-Bromothiazol-5-yl)ethanol and its analogs is a key area of ongoing research. Future explorations are likely to focus on greener, more atom-economical, and scalable methods.

One promising approach is the refinement of Halogen Dance (HD) reactions . A known synthesis involves the HD reaction of a 5-bromothiazole (B1268178) derivative with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as oxirane to introduce the 2-hydroxyethyl group. nih.gov Further research could optimize this reaction to improve yields and reduce the need for cryogenic temperatures and highly reactive organolithium reagents.

Microwave-assisted synthesis represents another significant area for exploration. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiazole (B1198619) derivatives. nih.govcem.com Applying this technology to the synthesis of this compound could lead to more efficient and environmentally friendly production methods. For instance, the condensation reactions typically used to form the thiazole ring could be significantly accelerated. nih.gov

Future research may also investigate flow chemistry approaches. Continuous flow reactors offer advantages in terms of safety, scalability, and process control for reactions involving hazardous reagents or intermediates. The synthesis of this compound could be adapted to a flow process, allowing for safer handling of reagents and potentially higher throughput.

Integration into Advanced Catalytic Systems

The thiazole nucleus and its derivatives are being increasingly investigated for their potential roles in catalysis. The nitrogen and sulfur atoms in the thiazole ring of this compound can act as ligands for metal centers, making it a candidate for the development of novel catalysts.

Future research could focus on incorporating this moiety into ligands for transition metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Stille reactions. mdpi.com The electronic properties of the thiazole ring can be fine-tuned by modifying the substituents, which in turn can influence the activity and selectivity of the metal catalyst. For example, derivatives of this compound could be used to create bidentate or pincer-type ligands that stabilize the catalytic species.

There is also potential for the use of this compound derivatives in the development of catalysts for fuel cells . Direct ethanol (B145695) fuel cells (DEFCs) are a promising technology, and the development of efficient anode catalysts for ethanol oxidation is a major research focus. mdpi.com While current research often focuses on platinum and palladium-based catalysts, the unique electronic properties of thiazole-containing ligands could be harnessed to improve the performance and stability of these catalysts. mdpi.com

Catalytic ApplicationPotential Role of this compound DerivativesRelevant Research Areas
Cross-Coupling ReactionsAs a scaffold for novel ligandsSuzuki-Miyaura Coupling, Stille Coupling
Fuel Cell CatalysisIn the development of anode materials for ethanol oxidationDirect Ethanol Fuel Cells (DEFCs)

Contribution to Heterocyclic Chemistry Method Development

The synthesis and reactivity of this compound contribute significantly to the broader field of heterocyclic chemistry. Thiazoles are a fundamental class of heterocycles found in numerous natural products and pharmaceuticals. researchgate.netresearchgate.net

The synthetic routes developed for this compound can be adapted for the synthesis of other substituted thiazoles, expanding the toolbox of synthetic chemists. researchgate.net For example, the strategies used to introduce the ethanol side chain at the 5-position can be generalized to introduce other functional groups. nih.gov

Furthermore, the bromine atom at the 2-position of this compound serves as a versatile handle for further functionalization. This allows for the exploration of a wide range of chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. acs.org The study of these reactions on the this compound scaffold can provide valuable insights into the reactivity of the thiazole ring system, which is applicable to the synthesis of other heterocyclic compounds. researchgate.net The development of efficient methods for the construction and diversification of the thiazole core is crucial for applications in medicinal chemistry, agrochemicals, and materials science. researchgate.net

Potential in Interdisciplinary Chemical Sciences Research

The unique combination of a reactive bromo-substituent and a functional ethanol side chain on a biologically relevant thiazole core positions this compound as a valuable starting material for interdisciplinary research.

In medicinal chemistry , thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.comtandfonline.com this compound can serve as a key intermediate in the synthesis of novel drug candidates. For instance, the ethanol group can be further modified to introduce pharmacophores, while the bromine atom allows for the attachment of various aryl or alkyl groups via cross-coupling reactions to explore structure-activity relationships.

In materials science , derivatives of this compound could find applications in the development of organic electronic materials. For example, triphenylamine (B166846) derivatives, which can be synthesized via Suzuki coupling from bromo-heterocycles, are used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to their excellent hole-transporting properties. The thiazole moiety could be incorporated into such materials to tune their electronic and photophysical properties.

Interdisciplinary FieldPotential Application of this compound Derivatives
Medicinal ChemistrySynthesis of novel anticancer, antibacterial, and antifungal agents.
Materials ScienceDevelopment of organic electronic materials for OLEDs and DSSCs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromothiazol-5-yl)ethanol, and how do reaction conditions influence yield?

  • Methodology : Suzuki-Miyaura coupling is a viable approach for introducing the bromothiazole moiety. For example, tert-butyl (2-bromothiazol-5-yl)carbamate can react with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1:1.2 molar ratio, achieving yields up to 82% in anhydrous THF at 80°C. Ethanol may serve as a solvent alternative but requires optimization for polarity-sensitive intermediates .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity using LC-MS (e.g., m/z = 267.3 [M+H]⁺) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., δ 7.25 ppm for thiazole protons in CDCl₃) .
  • Mass Spectrometry : Use high-resolution LC-MS to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : If crystalline derivatives are synthesized (e.g., benzoate esters), resolve bond angles and bromine positioning .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Store under inert atmosphere (argon/nitrogen) due to hygroscopicity and potential decomposition .
  • Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure, as brominated alcohols are acute toxins (LD₅₀: 200–500 mg/kg in rodents) .
  • Monitor liver/kidney function in long-term exposure studies via serum biomarkers (AST/ALT, creatinine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for bromothiazole derivatives?

  • Root-Cause Analysis :

  • Reagent Purity : Trace water in THF or ethanol solvents can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
  • Catalyst Deactivation : Pd catalysts may degrade in polar solvents; switch to Pd(OAc)₂ with ligand systems (e.g., XPhos) for improved stability .
  • Data Reproducibility : Adopt open-data frameworks (e.g., FAIR principles) to share raw spectra and reaction logs, enabling cross-validation .

Q. What computational strategies predict thermodynamic properties (e.g., ΔvapH) of this compound?

  • Modeling Approaches :

  • Group Contribution Methods : Estimate vaporization enthalpy (ΔvapH) using fragment-based descriptors (e.g., thiazole ring: +15 kJ/mol, bromine: +8 kJ/mol) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and solubility parameters in ethanol/water mixtures .

Q. How does the ethanol moiety in this compound influence its biological activity in cellular assays?

  • Mechanistic Insights :

  • Solvent Effects : Ethanol enhances membrane permeability but may induce cytotoxicity at >1% v/v; use DMSO as a co-solvent with ≤0.1% ethanol .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human CYP450 isoforms) to identify bromine-mediated metabolic resistance .

Q. What strategies optimize ultrasonic-assisted extraction (UAE) for isolating bromothiazole derivatives from complex matrices?

  • Process Design :

  • RSM Optimization : Use a Box-Behnken design with ethanol concentration (50–70%), temperature (30–50°C), and sonication time (10–30 min) as variables. Maximize yield via ANOVA (p < 0.05) .

  • Solvent Screening : Compare ethanol with acetonitrile or methanol for polarity-driven selectivity; ethanol reduces co-extraction of non-polar impurities .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in NMR or LC-MS data across studies?

  • Troubleshooting :

  • Deuterated Solvent Artifacts : CDCl₃ may contain traces of HCl; re-run spectra in DMSO-d₆ to rule out acid-catalyzed degradation .
  • Ion Suppression in MS : Add formic acid (0.1%) to mobile phases to enhance ionization efficiency for brominated analytes .

Q. What frameworks ensure ethical data sharing while protecting intellectual property in bromothiazole research?

  • Guidelines :

  • De-Identification : Remove synthetic routes from public datasets; share only structural and spectral data under CC-BY-NC licenses .
  • Collaborative Agreements : Use material transfer agreements (MTAs) to restrict commercial use while enabling academic replication .

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